molecular formula C13H22O3 B8583485 Methyl 7-(2-oxocyclopentyl)heptanoate CAS No. 37617-17-7

Methyl 7-(2-oxocyclopentyl)heptanoate

Cat. No.: B8583485
CAS No.: 37617-17-7
M. Wt: 226.31 g/mol
InChI Key: ZCTIMDWMWWFQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-oxocyclopentyl)heptanoate is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37617-17-7

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 7-(2-oxocyclopentyl)heptanoate

InChI

InChI=1S/C13H22O3/c1-16-13(15)10-5-3-2-4-7-11-8-6-9-12(11)14/h11H,2-10H2,1H3

InChI Key

ZCTIMDWMWWFQPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1CCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 8.8 g. of 7-(5-oxo-1-cyclopentenyl)-cis-5-heptenoic acid, methyl ester and 6.6 g. of tris-(triphenylphosphine) rhodium (I) chloride in 800 ml. of 1:1 benzene-ethanol is hydrogenated at 25° and atmospheric pressure until 1 equivalent of hydrogen was absorbed. The solvents are evaporated and the resulting residue dissolved in 1:1 ethyl acetate-hexane and flushed through a silica column. The crude product is then rechromatographed on silica with 15% ethyl acetate in hexane to obtain 7.2 g. of the title product as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 2.14 g. portion of 7-(2-oxocyclopentyl)-heptanoic acid was dissolved in 20 ml. of anhydrous ether and cooled to 0° C. in an ice bath. The stirred solution was then treated with ethereal diazomethane in about 1 ml. portions to control gas evolution until the yellow color persisted and bubbling was slow. The excess reagent was then blown off with a stream of nitrogen and the solvent evaporated at the rotovap. The residual oily ester was dried in vacuo over phosphorous pentoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.